molecular formula C12H14N2O3S B1197779 Tioxidazole CAS No. 61570-90-9

Tioxidazole

Cat. No. B1197779
CAS RN: 61570-90-9
M. Wt: 266.32 g/mol
InChI Key: HLLICFJUWSZHRJ-UHFFFAOYSA-N
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Patent
US04006242

Procedure details

To a stirring solution of 24.45 g. of 2-amino-6-n-propyloxybenzothiazole-hydrochloride in 100 ml of pyridine maintained at 0° C. by an ice bath, is slowly added 9.45 g. of methyl chloroformate. After the addition is completed the mixture is allowed to warm up to room temperature. It is then poured on 300 g. of ice water. A solid is formed which is isolated by filtration and crystallized from ethanol yield 20 g m.p. 178°-180° C.
Name
2-amino-6-n-propyloxybenzothiazole-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[S:4][C:5]2[CH:11]=[C:10]([O:12][CH2:13][CH2:14][CH3:15])[CH:9]=[CH:8][C:6]=2[N:7]=1.Cl[C:17]([O:19][CH3:20])=[O:18]>N1C=CC=CC=1>[CH3:20][O:19][C:17](=[O:18])[NH:2][C:3]1[S:4][C:5]2[CH:11]=[C:10]([O:12][CH2:13][CH2:14][CH3:15])[CH:9]=[CH:8][C:6]=2[N:7]=1 |f:0.1|

Inputs

Step One
Name
2-amino-6-n-propyloxybenzothiazole-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC=1SC2=C(N1)C=CC(=C2)OCCC
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
It is then poured on 300 g
CUSTOM
Type
CUSTOM
Details
A solid is formed which
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol yield 20 g m.p. 178°-180° C.

Outcomes

Product
Name
Type
Smiles
COC(NC=1SC2=C(N1)C=CC(=C2)OCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.